molecular formula C12H19N3 B1438167 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1039952-75-4

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No.: B1438167
CAS No.: 1039952-75-4
M. Wt: 205.3 g/mol
InChI Key: BSKFVHPAVOWLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in various synthetic and research applications .

Biological Activity

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound notable for its diverse biological activities. With the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. This reaction is often catalyzed and conducted at elevated temperatures to enhance yield and purity. The compound's unique structure, which combines a piperidine ring with a pyridine moiety, contributes to its distinct biological properties and potential as a drug candidate.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Other DerivativesVariesVarious

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. This interaction can modulate the activity of these targets, resulting in therapeutic effects against infections and tumors .

Case Studies

Recent studies have employed computer-aided methods to evaluate the potential targets and biological activity spectra of new piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to predict pharmacological activities, indicating a broad spectrum of potential applications in treating cancer and central nervous system disorders .

Comparative Analysis

When compared with similar compounds, such as simpler piperidine or pyridine derivatives, this compound shows enhanced biological activity due to its dual functionality:

Compound TypeBiological Activity
PiperidineLimited
PyridineModerate
This compoundHigh

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFVHPAVOWLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 4
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 5
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.